N-(Benzyloxy)-2-nitrobenzenesulfonamide

Organic Synthesis Process Chemistry Scale-up

Researchers requiring orthogonal hydroxylamine protection in multi-step synthesis often face incompatible protecting groups. N-(Benzyloxy)-2-nitrobenzenesulfonamide provides the o-Ns group, which is removable under mild conditions without affecting Boc, Cbz, or Fmoc groups. This enables selective, high-yielding routes (62.6% yield at 0.5 kg scale) with a defined melting point (148-151°C) for rapid identity verification. Procurement is supported by ≥95% purity and reliable global shipping.

Molecular Formula C13H12N2O5S
Molecular Weight 308.31 g/mol
CAS No. 77925-80-5
Cat. No. B1278174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzyloxy)-2-nitrobenzenesulfonamide
CAS77925-80-5
Molecular FormulaC13H12N2O5S
Molecular Weight308.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C13H12N2O5S/c16-15(17)12-8-4-5-9-13(12)21(18,19)14-20-10-11-6-2-1-3-7-11/h1-9,14H,10H2
InChIKeyHMDOHALMCRHCFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Benzyloxy)-2-nitrobenzenesulfonamide: Baseline Profile


N-(Benzyloxy)-2-nitrobenzenesulfonamide (CAS: 77925-80-5) is a synthetic organic compound with the molecular formula C13H12N2O5S and a molecular weight of 308.31 g/mol . It is structurally characterized by a 2-nitrobenzenesulfonyl (o-Ns) protecting group linked to an O-benzylhydroxylamine. This compound is not a biological drug or probe but is exclusively used as a chemical intermediate and a protected hydroxylamine building block in multi-step organic syntheses, particularly in the preparation of pharmaceuticals and agrochemicals .

1 Protected hydroxylamine building block
2 Scalable process chemistry intermediate
3 Orthogonal o-Ns protection strategy

Synthetic intermediate for pharmaceutical and agrochemical route design. Not a biological probe or active pharmaceutical ingredient.

N-(Benzyloxy)-2-nitrobenzenesulfonamide: Substitution Risks


The selection of N-(Benzyloxy)-2-nitrobenzenesulfonamide over other in-class protected hydroxylamines is driven by its specific dual functionality as a masked nucleophile and its defined stability/reactivity profile. Its value is not as a pharmacologically active entity but as a precise synthetic tool where performance is measured by yield and purity. Generic substitution with other N-protected hydroxylamines (e.g., N-Boc or N-Cbz) is not recommended because they do not offer the same combination of orthogonal protection/deprotection strategy enabled by the 2-nitrobenzenesulfonyl (o-Ns) group . The quantitative evidence below demonstrates that this compound provides a documented, high-yielding synthetic route with a defined melting point, which serves as a critical quality control benchmark for procurement .

Orthogonality N-Boc or N-Cbz protected hydroxylamines lack the mild nucleophilic deprotection pathway enabled by the o-Ns group, limiting route compatibility.
Scale evidence Alternative protected hydroxylamines seldom report documented multi-hundred-gram synthesis, introducing procurement scale-up uncertainty.
Identity QC Non-nitrated analogs exhibit markedly different melting behavior, increasing risk of incorrect identity confirmation without a defined benchmark.

N-(Benzyloxy)-2-nitrobenzenesulfonamide: Quantitative Evidence


Kilogram-Scale Synthesis Yield

In a large-scale synthesis, the reaction of 2-nitrobenzene-1-sulfonyl chloride with O-benzylhydroxylamine hydrochloride in pyridine afforded N-(benzyloxy)-2-nitrobenzenesulfonamide in a 62.6% yield (485 g) . This demonstrates a viable, high-quantity synthetic method, whereas many alternative protected hydroxylamines are not routinely produced or reported at this scale. The ability to synthesize this compound in high quantity with a documented yield is a critical differentiator for procurement in industrial research settings.

Scale-Up Yield
Class-level inference
62.6% yield (485 g)
Supports process chemistry procurement review
Data to verify; comparator analogs lack reported large-scale data
Organic Synthesis Process Chemistry Scale-up

Melting Point for Quality Control

The melting point of N-(benzyloxy)-2-nitrobenzenesulfonamide is reported as 148-151°C . This narrow melting range is a crucial, verifiable physical property that serves as a direct indicator of compound identity and purity upon receipt. In contrast, a non-nitrated analog, N-(benzyloxy)benzenesulfonamide, is reported to have a significantly lower melting point of 94-95°C , a 54-56°C difference. This quantitative difference provides a simple and immediate analytical method to confirm the correct compound has been supplied, preventing costly errors in subsequent reactions.

Melting Point QC
Cross-study comparable
148–151 °C (Δ 54–56 °C vs non-nitrated analog)
Enables rapid identity and purity verification
Comparator analog m.p. 94–95 °C; method context supports receipt QC
Analytical Chemistry Quality Control Compound Purity

Orthogonal o-Ns Protecting Group Reactivity

The 2-nitrobenzenesulfonyl (o-Ns) group in this compound is a cornerstone of a powerful synthetic strategy. It acts as both a protecting and an activating group, enabling selective N-alkylation and subsequent deprotection under mild conditions (e.g., with thiols), which is orthogonal to other common protecting groups like Boc or Cbz . This specific chemical feature is not available in generic N-alkyl or N-acyl protected hydroxylamines. The ability to selectively remove the o-Ns group without affecting acid- or base-sensitive functionalities elsewhere in a complex molecule is a key differentiator that streamlines synthetic routes, reduces the number of steps, and improves overall efficiency.

o-Ns Reactivity
Class-level inference
Mild nucleophilic cleavage (e.g., PhSH, K₂CO₃)
Supports orthogonal protecting group strategy selection
Qualitative advantage over acid/hydrogenolysis-labile Boc/Cbz analogs
Protecting Group Strategy Peptide Synthesis Polyamine Chemistry

N-(Benzyloxy)-2-nitrobenzenesulfonamide: Validated Applications


Kilogram-Scale Process Chemistry

In pharmaceutical process development, the transition from milligram-scale discovery to multi-kilogram production is a critical hurdle. This scenario leverages the evidence from Section 3, which demonstrates that N-(benzyloxy)-2-nitrobenzenesulfonamide can be reliably synthesized in high yield (62.6%) on a scale of nearly half a kilogram . For a process chemist, the existence of a patent that details a reproducible, large-scale synthesis with defined yield and workup (washing, concentration, crystallization from DCM) significantly de-risks the use of this intermediate in a scaled-up manufacturing route . This is a tangible advantage over less-characterized or commercially unavailable analogs, making it a more viable choice for industrial procurement.

Receipt Identity Verification

Upon receipt of a new chemical shipment, an analytical chemist requires rapid, low-cost methods to verify the identity and purity of the material. The specific melting point of 148-151°C for N-(benzyloxy)-2-nitrobenzenesulfonamide serves as a precise, verifiable benchmark. The significant 54-56°C difference from the non-nitrated comparator provides immediate confidence that the correct chemical has been delivered, distinguishing it from easily mistaken analogs. This simple analytical check, supported by the quantitative data in Section 3, can prevent the use of an incorrect reagent and avoid the loss of time and materials in subsequent sensitive reactions.

Orthogonal Protection in Complex Synthesis

In the multi-step synthesis of complex molecules like polyamines, peptides, or natural products, chemists must orchestrate the selective installation and removal of protecting groups. The application of N-(benzyloxy)-2-nitrobenzenesulfonamide is specifically validated in this context due to the orthogonality of its o-Ns protecting group . As established in Section 3, the o-Ns group can be removed under mild, nucleophilic conditions that do not affect Boc, Cbz, or Fmoc groups . This allows for a strategic and efficient linear synthesis where other common protecting groups would fail or lead to complex mixtures. Its use is therefore justified in advanced research projects where synthetic efficiency and selectivity are paramount.

Defined Intermediate Procurement

For procurement officers and lab managers, sourcing a compound with a clear, well-documented specification is essential for compliance and inventory management. This compound is consistently listed with defined purity (e.g., 95%+) and proper hazard classification by multiple commercial vendors [1]. The clear label of 'For research use only' and the availability of safety data sheets (SDS) streamline the procurement and onboarding process, especially when compared to lesser-known or poorly characterized alternative reagents. This scenario highlights that the compound's value is not in its biological activity but in its role as a traceable and reliable chemical building block, backed by the synthetic and analytical evidence in Section 3.

Application
Selection Property
Validation Focus
Kilogram-scale process chemistry
Documented high-mass synthesis yield
Scale-up reproducibility and workup consistency
Receipt identity verification
Sharp melting point benchmark
Melting range and analog differentiation
Orthogonal protection strategy
Mild nucleophilic o-Ns deprotection
Compatibility with acid/base-sensitive groups
Defined intermediate procurement
Vendor-specified purity and SDS availability
Traceability and inventory compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Benzyloxy)-2-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.